molecular formula C24H48O2 B1148650 Octadecanoic acid, 2-ethylbutyl ester CAS No. 112406-94-7

Octadecanoic acid, 2-ethylbutyl ester

Cat. No.: B1148650
CAS No.: 112406-94-7
M. Wt: 368.63672
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecanoic acid (stearic acid) esters are derivatives formed by the esterification of stearic acid with various alcohols. These compounds exhibit diverse physicochemical properties and biological activities depending on the alkyl or substituted alkyl group attached. These analogs differ in solubility, volatility, and bioactivity due to variations in their ester side chains .

Properties

CAS No.

112406-94-7

Molecular Formula

C24H48O2

Molecular Weight

368.63672

Synonyms

Octadecanoic acid, 2-ethylbutyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Octadecanoic Acid Esters

Physicochemical Properties

The alkyl chain length and branching significantly influence physical properties. For example:

  • Methyl ester : Molecular weight 298 g/mol, boiling point 443°C, melting point 39.1°C, soluble in ether, chloroform, and alcohol .
  • Ethyl ester : Molecular formula C₂₀H₄₀O₂, molecular weight 312 g/mol, identified in anticancer studies .
  • Hexyl and octyl esters : Found in higher proportions in wild plant extracts compared to micropropagated plants, suggesting alkyl chain length impacts biosynthesis .
  • 2,3-Dihydroxypropyl ester : Polar due to hydroxyl groups, enhancing solubility in aqueous environments; molecular weight ~400 g/mol (estimated) .
Table 1: Key Properties of Octadecanoic Acid Esters
Ester Form Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Biological Activity
Methyl ester C₁₉H₃₈O₂ 298 443 Ether, chloroform, alcohol Anti-inflammatory , antidiabetic
Ethyl ester C₂₀H₄₀O₂ 312 Not reported Lipophilic solvents Anticancer
Hexyl ester C₂₄H₄₈O₂ 368 Not reported Lipophilic solvents Antimicrobial
2,3-Dihydroxypropyl ester C₂₁H₄₂O₄ ~400 Not reported Water-alcohol mixtures Nematicidal , antioxidant

Structural Trends and Functional Implications

  • Alkyl chain length : Longer chains (e.g., hexyl, octyl) increase hydrophobicity, enhancing membrane permeability and antimicrobial activity . Methyl and ethyl esters, being smaller, are more volatile and soluble in organic solvents .
  • Functional groups : Polar groups (e.g., hydroxyls in 2,3-dihydroxypropyl ester) improve water solubility and expand applications in drug delivery and agriculture .

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